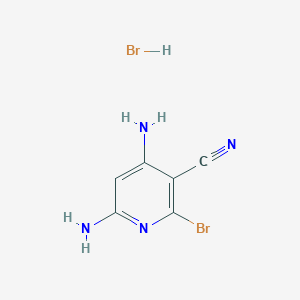
4,6-Diamino-2-bromonicotinonitrilexhydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diamino-2-bromonicotinonitrilexhydrobromide is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine, amino groups, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-bromonicotinonitrilexhydrobromide typically involves the bromination of 4,6-diamino-2-nicotinonitrile. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can significantly improve the consistency and quality of the final product.
化学反应分析
Types of Reactions: 4,6-Diamino-2-bromonicotinonitrilexhydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the amino groups may be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can be used in coupling reactions to form more complex structures, often facilitated by catalysts such as palladium or nickel.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce nitro or nitroso compounds.
科学研究应用
4,6-Diamino-2-bromonicotinonitrilexhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which 4,6-Diamino-2-bromonicotinonitrilexhydrobromide exerts its effects is largely dependent on its interaction with other molecules. The bromine atom and amino groups can form strong interactions with various molecular targets, facilitating reactions such as nucleophilic substitution or coordination with metal ions. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations.
相似化合物的比较
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a sulfur atom instead of bromine.
2,4-Diamino-6-chloropyrimidine: Contains a chlorine atom instead of bromine, used in similar synthetic applications.
4,6-Diamino-2-pyrimidinethiol: Contains a thiol group, used in metal-organic frameworks and catalysis.
Uniqueness: 4,6-Diamino-2-bromonicotinonitrilexhydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity patterns, such as selective bromination or coupling reactions.
属性
分子式 |
C6H6Br2N4 |
|---|---|
分子量 |
293.95 g/mol |
IUPAC 名称 |
4,6-diamino-2-bromopyridine-3-carbonitrile;hydrobromide |
InChI |
InChI=1S/C6H5BrN4.BrH/c7-6-3(2-8)4(9)1-5(10)11-6;/h1H,(H4,9,10,11);1H |
InChI 键 |
WFWKRGAIJJFYRR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1N)Br)C#N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)

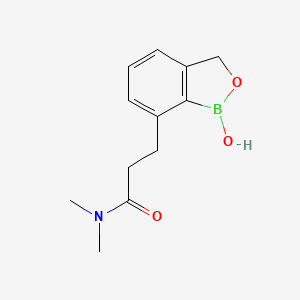
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
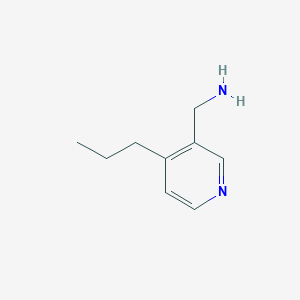
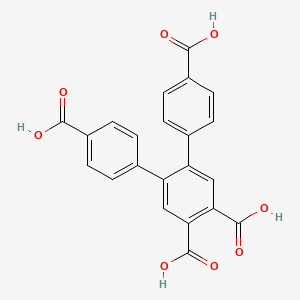
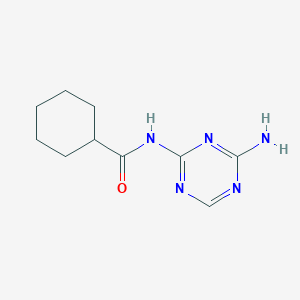

![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)





